molecular formula C17H18F2N2O4 B2396891 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate CAS No. 1365625-13-3

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate

Cat. No.: B2396891
CAS No.: 1365625-13-3
M. Wt: 352.338
InChI Key: DLMRBKHAIXWQIS-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclopentyl group, a difluoromethoxyphenyl group, and an oxoethyl linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate typically involves multiple steps, starting with the preparation of the cyanocyclopentylamine intermediate. This intermediate is then reacted with an oxoethyl ester derivative of 4-(difluoromethoxy)phenylacetic acid under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound may have potential as a pharmaceutical intermediate. Its structural features suggest that it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.

Industry

In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butylamine
  • Methyl carbamate

Uniqueness

Compared to similar compounds, [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate stands out due to its unique combination of functional groups. The presence of both a cyanocyclopentyl group and a difluoromethoxyphenyl group provides distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O4/c18-16(19)25-13-5-3-12(4-6-13)9-15(23)24-10-14(22)21-17(11-20)7-1-2-8-17/h3-6,16H,1-2,7-10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMRBKHAIXWQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)CC2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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